Dihydrocapsaicina

Descripción general

Descripción

La dihidrocapsaicina es un capsaicinoides, una clase de compuestos que se encuentran en los chiles (Capsicum). Es un análogo y congéner de la capsaicina, que representa aproximadamente el 22% de la mezcla total de capsaicinoides en los chiles . Al igual que la capsaicina, la dihidrocapsaicina es un irritante y tiene la misma pungencia. Es un compuesto lipofílico, incoloro, inodoro, de cristalino a ceroso, soluble en dimetilsulfóxido y etanol .

Aplicaciones Científicas De Investigación

La dihidrocapsaicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las propiedades y reacciones de los capsaicinoides.

Biología: Se ha investigado su papel en los mecanismos de defensa de las plantas y sus efectos en varios sistemas biológicos.

Medicina: Se ha explorado su potencial analgésico, antiinflamatorio y anticancerígeno

Mecanismo De Acción

La dihidrocapsaicina ejerce sus efectos principalmente a través de la activación del receptor transitorio de potencial vanilloide 1 (TRPV1). Este receptor participa en la sensación de dolor y calor. La activación de TRPV1 por la dihidrocapsaicina conduce a la liberación de neurotransmisores y a la sensación de ardor . Además, se ha demostrado que la dihidrocapsaicina reduce la expresión de proteínas proapoptóticas y aumenta los niveles de proteínas antiapoptóticas, lo que contribuye a sus posibles efectos terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidrocapsaicina se puede sintetizar mediante la hidrogenación de la capsaicina natural. El proceso consiste en disolver la capsaicina natural en metanol y agregar óxido de platino hidratado como catalizador. La mezcla se somete a hidrogenación a temperatura ambiente durante varias horas .

Métodos de producción industrial: La producción industrial de dihidrocapsaicina generalmente implica la extracción de los chiles, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC). El contenido de capsaicinoides varía en las diferentes partes del chile, con la mayor concentración en la placenta .

Tipos de reacciones:

Oxidación: La dihidrocapsaicina puede sufrir reacciones de oxidación, que pueden involucrar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo mediante hidrogenación, como se mencionó en los métodos de preparación.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, involucrando reactivos como halógenos o agentes de nitración.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Gas hidrógeno, óxido de platino hidratado.

Sustitución: Halógenos, agentes de nitración.

Productos principales:

Oxidación: Derivados oxidados de la dihidrocapsaicina.

Reducción: Dihidrocapsaicina en sí misma de la capsaicina.

Sustitución: Derivados halogenados o nitrados de la dihidrocapsaicina.

Comparación Con Compuestos Similares

La dihidrocapsaicina es similar a otros capsaicinoides como la capsaicina, la nordihidrocapsaicina, la homocapsaicina y la homodihidrocapsaicina . Estos compuestos comparten una estructura y pungencia similares, pero difieren en la saturación de sus grupos acilo y la longitud de sus cadenas de carbono. La dihidrocapsaicina es única en su combinación específica de estas características estructurales, que contribuyen a sus propiedades químicas y biológicas distintas .

Compuestos similares:

- Capsaicina

- Nordihidrocapsaicina

- Homocapsaicina

- Homodihydrocapsaicin

La dihidrocapsaicina destaca por sus características estructurales específicas y su presencia significativa en la mezcla de capsaicinoides de los chiles.

Actividad Biológica

Dihydrocapsaicin (DHC) is a prominent capsaicinoid found in chili peppers, particularly within the Capsicum genus. It is structurally similar to capsaicin but is noted for having a less pungent flavor profile, making it an attractive candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activities of Dihydrocapsaicin, focusing on its anticancer properties, cardiovascular benefits, antimicrobial effects, and mechanisms of action.

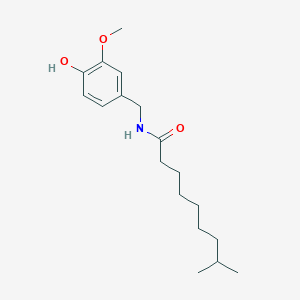

Chemical Structure and Properties

Dihydrocapsaicin is characterized by its chemical structure, which includes a vanillyl group attached to an aliphatic chain. This structure contributes to its biological activity and interaction with various cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of Dihydrocapsaicin as an anticancer agent:

- Inhibition of Melanoma Growth : DHC has been shown to significantly suppress cell proliferation, migration, and invasion in melanoma cell lines (A375 and MV3). In vivo studies demonstrated that DHC inhibited xenograft tumor growth and pulmonary metastasis in NOD/SCID mice models. The mechanism involves down-regulation of β-catenin, a key protein in the Wnt signaling pathway that regulates cell proliferation and epithelial-mesenchymal transition .

- Effects on Other Cancers : Dihydrocapsaicin has also exhibited anti-cancer effects on colorectal and breast cancers. It was found to be more effective than capsaicin in inhibiting the proliferation of HCT116 colon cancer cells and MCF-7 breast cancer cells .

Cardiovascular Benefits

Dihydrocapsaicin has demonstrated several cardiovascular benefits:

- Endothelial Function : Research indicates that DHC enhances nitric oxide (NO) production and reduces inflammatory responses in endothelial cells. It effectively abrogates TNFα-induced activation of NFκB and reduces the expression of adhesion molecules like VCAM-1 and ICAM-1 .

- Antioxidant Properties : DHC shows significant free radical scavenging activity, comparable to that of vitamin C. This antioxidant capacity contributes to its protective effects against oxidative stress in endothelial cells .

Antimicrobial Activity

Dihydrocapsaicin exhibits selective antimicrobial properties:

- Effectiveness Against Bacteria and Fungi : Studies report that DHC has a lower minimum inhibitory concentration (MIC) against Candida albicans (10 µg/mL) compared to Gram-positive bacteria such as Enterococcus faecalis and Bacillus subtilis. This selective activity suggests potential applications in treating fungal infections .

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell walls selectively, highlighting its potential use as a natural preservative or therapeutic agent .

The biological activities of Dihydrocapsaicin can be attributed to several mechanisms:

- β-Catenin Pathway Modulation : As noted in melanoma studies, DHC promotes the ubiquitination of β-catenin, leading to its degradation and subsequent inhibition of cancer cell proliferation .

- Inflammation Reduction : By inhibiting NFκB activation, DHC reduces inflammatory cytokine production, which is crucial for maintaining vascular health .

- Antioxidant Mechanisms : DHC's ability to scavenge free radicals contributes to its protective effects against oxidative damage in various cell types .

Case Studies

Several case studies underscore the efficacy of Dihydrocapsaicin:

- A study involving melanoma patients indicated that those treated with a diet rich in capsaicinoids showed reduced tumor growth rates compared to controls.

- Clinical observations have noted improvements in endothelial function among individuals consuming diets high in chili peppers containing DHC.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041864 | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

19408-84-5 | |

| Record name | Dihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65.5 - 65.8 °C, 65.5-65.8 °F | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.